molecular formula C32H36N2O6 B12368970 endo-BCN-Fmoc-L-Lysine

endo-BCN-Fmoc-L-Lysine

Cat. No.: B12368970
M. Wt: 544.6 g/mol
InChI Key: SIGNVLQONFQEFM-JYZUEOAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Endo-BCN-Fmoc-L-Lysine is synthesized through a series of chemical reactions involving the introduction of the endo-BCN moiety and the Fmoc-protected L-lysine. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under inert gas at -20°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Endo-BCN-Fmoc-L-Lysine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Azide-containing molecules: Used in click chemistry reactions to form triazoles.

    Basic conditions: Used to remove the Fmoc protecting group.

Major Products Formed

Mechanism of Action

Endo-BCN-Fmoc-L-Lysine exerts its effects through the formation of stable triazoles in click chemistry reactions. The endo-BCN moiety reacts with azide groups to form triazoles, which are highly stable and can be used to link various molecules together. This mechanism is particularly useful in the development of antibody-drug conjugates, where the linker ensures the stable attachment of the drug to the antibody .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1

InChI Key

SIGNVLQONFQEFM-JYZUEOAFSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1

Origin of Product

United States

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